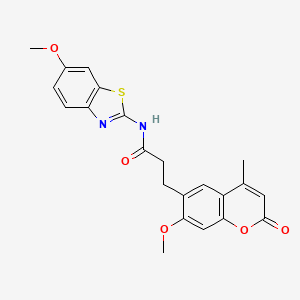![molecular formula C19H27N3O4S B11004757 2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B11004757.png)
2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-ISOBUTYL-1H-INDOL-4-YL)OXY]-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-[(1-ISOBUTYL-1H-INDOL-4-YL)OXY]-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE involves several steps. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
2-[(1-ISOBUTYL-1H-INDOL-4-YL)OXY]-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an α-glucosidase inhibitor, which could be useful in the treatment of type 2 diabetes . . In industry, it can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(1-ISOBUTYL-1H-INDOL-4-YL)OXY]-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets and pathways. For example, as an α-glucosidase inhibitor, it binds to the enzyme α-glucosidase, preventing it from breaking down carbohydrates into glucose . This results in lower blood glucose levels, which is beneficial for individuals with type 2 diabetes.
Comparison with Similar Compounds
Similar compounds to 2-[(1-ISOBUTYL-1H-INDOL-4-YL)OXY]-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE include other indole derivatives such as 3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives . These compounds also exhibit biological activities such as anti-inflammatory and antibacterial properties. 2-[(1-ISOBUTYL-1H-INDOL-4-YL)OXY]-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE is unique due to its specific chemical structure and the presence of both an indole and a piperazine moiety, which may contribute to its distinct biological activities.
Properties
Molecular Formula |
C19H27N3O4S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-[1-(2-methylpropyl)indol-4-yl]oxy-1-(4-methylsulfonylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C19H27N3O4S/c1-15(2)13-21-8-7-16-17(21)5-4-6-18(16)26-14-19(23)20-9-11-22(12-10-20)27(3,24)25/h4-8,15H,9-14H2,1-3H3 |
InChI Key |
NOYMSTUBUBZMMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C1C=CC=C2OCC(=O)N3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide](/img/structure/B11004674.png)

![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-methoxy-1H-indol-1-yl)acetamide](/img/structure/B11004685.png)

![5-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopentanamide](/img/structure/B11004693.png)
![3-cyclopropyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B11004694.png)
![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(2-methylpropyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11004697.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide](/img/structure/B11004709.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B11004711.png)
![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]acetamide](/img/structure/B11004721.png)
![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-hydroxyphenyl)acetamide](/img/structure/B11004726.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11004731.png)
![N-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-leucine](/img/structure/B11004741.png)
